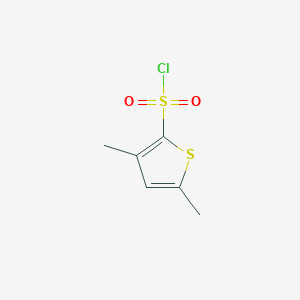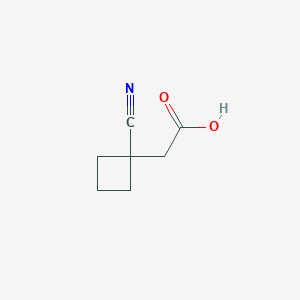
2-(1-Cyanocyclobutyl)acetic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
“2-(1-Cyanocyclobutyl)acetic acid” is a chemical compound used in the pharmaceutical industry . However, specific applications in pharmaceuticals are not readily available in the current literature. Further research and development could reveal potential uses in drug synthesis and formulation.
Chemical Synthesis
This compound can be used in chemical synthesis . It can serve as a building block in the synthesis of more complex molecules. Its unique structure, featuring a cyanocyclobutyl group and a carboxylic acid group, can be leveraged in various chemical reactions .
Biochemistry
While specific applications of “2-(1-Cyanocyclobutyl)acetic acid” in biochemistry are not readily available in the current literature, carboxylic acids and nitriles (which this compound contains) are known to play significant roles in biochemical processes . They are involved in various reactions and pathways, contributing to the complexity and diversity of biochemical systems.
Agriculture
Carboxylic acids, such as acetic acid, have been found to have applications in agriculture . They contribute to soil health, pest control, and plant disease mitigation . While “2-(1-Cyanocyclobutyl)acetic acid” is not specifically mentioned, it’s possible that it could have similar applications, given its structural similarity to acetic acid.
Material Science
The compound could potentially be used in material science, given its unique chemical structure . However, specific applications in this field are not readily available in the current literature.
Environmental Science
Carboxylic acids have been found to be useful in environmental science, particularly in the production of volatile fatty acids (VFAs) through microbial routes . VFAs are considered a renewable, degradable, and sustainable replacement for petroleum-based VFAs . While “2-(1-Cyanocyclobutyl)acetic acid” is not specifically mentioned, it’s possible that it could have similar applications, given its structural similarity to other carboxylic acids.
Eigenschaften
IUPAC Name |
2-(1-cyanocyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c8-5-7(2-1-3-7)4-6(9)10/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRMEQJUZJOBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyanocyclobutyl)acetic acid | |
CAS RN |
1246210-25-2 | |
| Record name | 2-(1-cyanocyclobutyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)



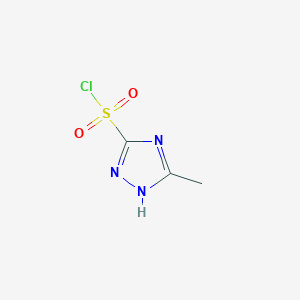
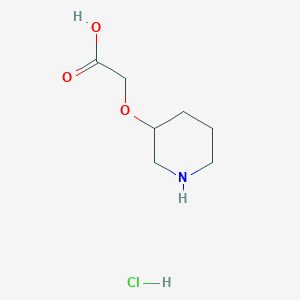
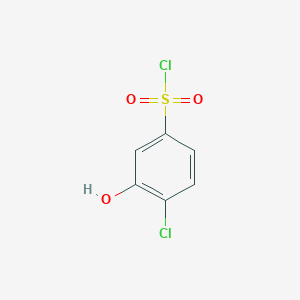
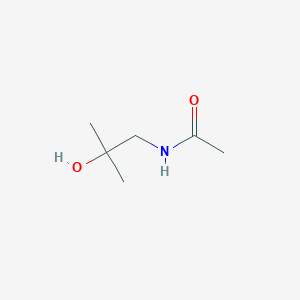

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)

